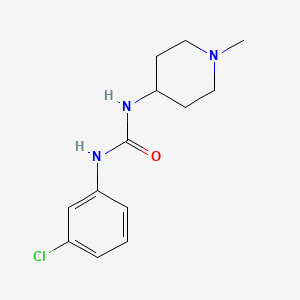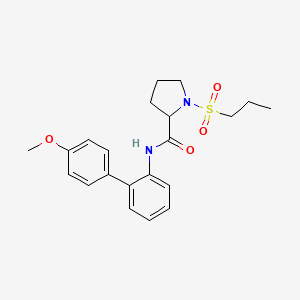
N-(4-fluorobenzyl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-pyridinamine, also known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FBA belongs to the class of pyridine-based compounds and is widely used in the synthesis of various drugs.
科学的研究の応用
N-(4-fluorobenzyl)-2-pyridinamine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-fluorobenzyl)-2-pyridinamine has been used in the synthesis of various drugs, such as anti-tumor agents, anti-bacterial agents, and anti-inflammatory agents. N-(4-fluorobenzyl)-2-pyridinamine has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-2-pyridinamine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. N-(4-fluorobenzyl)-2-pyridinamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-fluorobenzyl)-2-pyridinamine has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of proteins that regulate gene expression.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-2-pyridinamine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. N-(4-fluorobenzyl)-2-pyridinamine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(4-fluorobenzyl)-2-pyridinamine has been shown to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
N-(4-fluorobenzyl)-2-pyridinamine has several advantages for lab experiments. It is readily available and can be synthesized easily. N-(4-fluorobenzyl)-2-pyridinamine has been extensively studied, and its properties and mechanisms of action are well understood. However, N-(4-fluorobenzyl)-2-pyridinamine also has some limitations. It has low solubility in water, which can limit its use in certain experiments. N-(4-fluorobenzyl)-2-pyridinamine can also exhibit cytotoxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for the research on N-(4-fluorobenzyl)-2-pyridinamine. One potential direction is the development of N-(4-fluorobenzyl)-2-pyridinamine-based drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the study of N-(4-fluorobenzyl)-2-pyridinamine's potential use as a diagnostic tool for detecting cancer cells. Further research is also needed to understand the mechanisms of action of N-(4-fluorobenzyl)-2-pyridinamine and to optimize its synthesis and properties for various applications.
Conclusion
In conclusion, N-(4-fluorobenzyl)-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(4-fluorobenzyl)-2-pyridinamine has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-fluorobenzyl)-2-pyridinamine has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(4-fluorobenzyl)-2-pyridinamine, including the development of N-(4-fluorobenzyl)-2-pyridinamine-based drugs and the study of its potential use as a diagnostic tool.
合成法
N-(4-fluorobenzyl)-2-pyridinamine can be synthesized through a multi-step process starting from 4-fluorobenzylamine and 2-chloropyridine. The reaction involves the formation of an intermediate product, which is then treated with a reducing agent to obtain the final product. The yield of N-(4-fluorobenzyl)-2-pyridinamine can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZILXGBGUICZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B5970358.png)
![1-[5-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5970369.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B5970373.png)
![4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5970391.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5970403.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5970414.png)
![6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5970421.png)
![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)